molecular formula C7H12O5 B8462976 2,3-Dihydroxypropyl 3-oxobutanoate

2,3-Dihydroxypropyl 3-oxobutanoate

Cat. No. B8462976
M. Wt: 176.17 g/mol
InChI Key: BJXWCJCOADTGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807718B2

Procedure details

In accordance with at least one other embodiment of the present technology, glycerol can be treated with ethyl acetoacetate in presence of a lipase at from about 55° C. to about 70° C., alternatively from about 20 to about 75, for approximately 14 to 48 hours, alternatively 20 to 36 hours. The lipase can be, for example, Novozyme® 435, Lipozyme® RM IM, or Lipozyme® TL IM, all available from Novozymes A/S, Franklinton, N.C. The reaction can be performed in an inert (e.g., nitrogen) atmosphere. During the reaction, ethyl alcohol by-product can be removed, for example, via distillation. At the end of the reaction, the remaining ethyl acetoacetate can be removed through distillation (e.g., at 60° C., 1 mmHg). The structure of the triglyceride of acetoacetin produced can be confirmed through, for example, NMR analysis and/or GC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].[C:7](OCC)(=[O:12])[CH2:8][C:9]([CH3:11])=[O:10].C1C(CCCCC(N)=O)SSC1>C(O)C>[CH3:11][C:9]([CH2:8][C:7]([O:1][CH2:2][CH:3]([OH:4])[CH2:5][OH:6])=[O:12])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CSSC1CCCCC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CSSC1CCCCC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CUSTOM
Type
CUSTOM
Details
the remaining ethyl acetoacetate can be removed through distillation (e.g., at 60° C., 1 mmHg)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(=O)CC(=O)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.